
4-(Dibutylamino)-3-oxobutyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibutylamino)-3-oxobutyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a dibutylamino group, a ketone group, and an acrylate ester group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-3-oxobutyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(dibutylamino)-3-oxobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dibutylamino)-3-oxobutyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The dibutylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Dibutylamino)-3-oxobutyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of 4-(Dibutylamino)-3-oxobutyl prop-2-enoate involves its interaction with various molecular targets. The dibutylamino group can interact with biological receptors, while the acrylate ester group can undergo polymerization reactions. These interactions can lead to various biological and chemical effects, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acrylate: Similar in structure but lacks the dibutylamino and ketone groups.
Ethyl acrylate: Similar in structure but has an ethyl group instead of a dibutylamino group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylate group.
Uniqueness
4-(Dibutylamino)-3-oxobutyl prop-2-enoate is unique due to the presence of the dibutylamino group and the ketone group, which provide additional reactivity and functionality compared to other acrylates. This makes it a valuable compound for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
798561-49-6 |
|---|---|
Molekularformel |
C15H27NO3 |
Molekulargewicht |
269.38 g/mol |
IUPAC-Name |
[4-(dibutylamino)-3-oxobutyl] prop-2-enoate |
InChI |
InChI=1S/C15H27NO3/c1-4-7-10-16(11-8-5-2)13-14(17)9-12-19-15(18)6-3/h6H,3-5,7-13H2,1-2H3 |
InChI-Schlüssel |
RTOFLMMVXWDJBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(=O)CCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
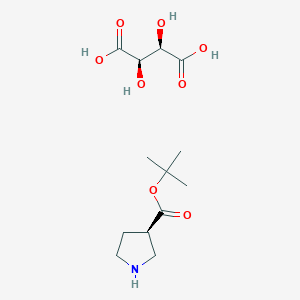
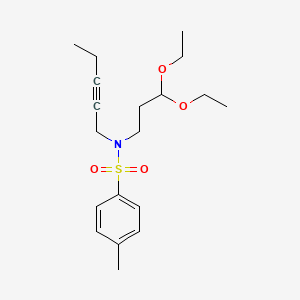
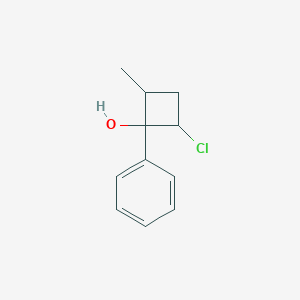
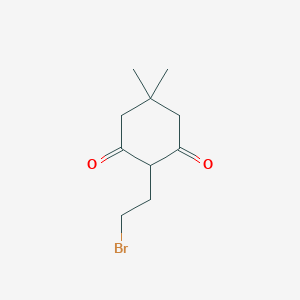
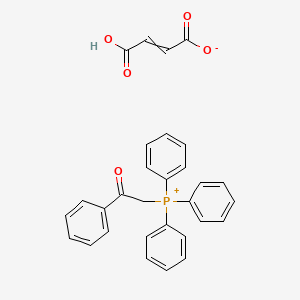
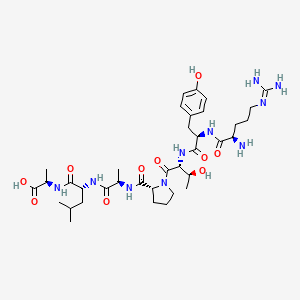
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)

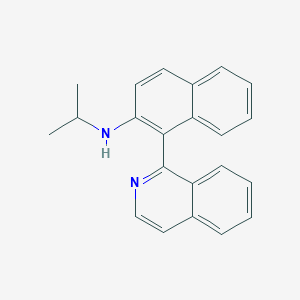
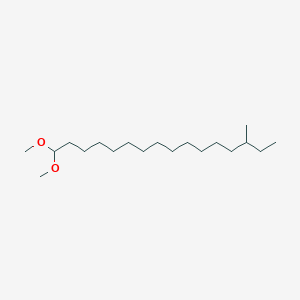
![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
